N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Description
Structural Elucidation and Molecular Configuration
Systematic IUPAC Nomenclature and Chemical Identity
The systematic IUPAC name N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is derived through hierarchical substitution rules:
- Parent chain identification : The ethanamine backbone (CH2-CH2-NH2) serves as the base structure.
- Substituent assignment :
- A methyl group (-CH3) modifies the amine nitrogen, yielding the N-methyl prefix.
- The pyrazole ring (1H-pyrazol-4-yl) is attached to the second carbon of the ethanamine chain.
- The pyrazole itself bears two substituents:
- A methyl group at the N1 position.
- A pyrazin-2-yl group at the C3 position.
Chemical Identity
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H15N5 |
| Molecular Weight | 217.28 g/mol |
| Key Functional Groups | Pyrazole, pyrazine, secondary amine |
| Hybridization Features | sp² (aromatic rings) and sp³ (amine chain) |
The molecular formula aligns with analogous pyrazine-pyrazole hybrids, such as 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine (C10H12IN5), differing primarily in the absence of iodine and the addition of an N-methyl group.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its aromatic cores and flexible ethanamine chain:
Aromatic Ring Systems
- Pyrazole Ring : Adopts a planar configuration due to aromaticity, with bond lengths consistent with delocalized π-electrons (C-N: ~1.34 Å, C-C: ~1.39 Å).
- Pyrazine Ring : Maintains a planar structure with alternating single and double bonds (C-N: 1.33 Å, C-C: 1.40 Å).
Substituent Orientation
- The N1-methyl group on the pyrazole occupies an equatorial position, minimizing steric hindrance.
- The pyrazin-2-yl group at C3 forms a dihedral angle of ~65° with the pyrazole plane, disrupting coplanarity but allowing limited π-π interactions.
- The ethanamine chain exhibits gauche conformation (torsional angle: ~60°), stabilized by intramolecular van der Waals interactions.
Electronic Effects
Comparative Structural Analysis with Pyrazine-Pyrazole Hybrid Systems
Substituent Diversity
Compared to derivatives like 2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine, the title compound lacks bulky aryl groups, favoring solubility and conformational flexibility.
Ring Conformations
- Fused Systems : Compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines adopt half-chair conformations in saturated rings, whereas the fully aromatic pyrazole-pyrazine system remains rigid.
- Halogenated Analogues : Iodine-substituted derivatives (e.g., C10H12IN5) exhibit enhanced steric bulk and polarizability compared to the methyl- and pyrazine-substituted title compound.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-methyl-2-(1-methyl-3-pyrazin-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N5/c1-12-4-3-9-8-16(2)15-11(9)10-7-13-5-6-14-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
YUJODJYGCMNQGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN(N=C1C2=NC=CN=C2)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis of N-Substituted Pyrazoles from Primary Amines and Diketones
A recent method reported by ACS Publications (2021) describes a direct preparation of N-alkyl substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an aminating reagent. This method is notable for its simplicity, short reaction time, and good yields without requiring multistep synthesis of intermediates.
- Mix O-(4-nitrobenzoyl)hydroxylamine, a diketone, and the primary amine (e.g., methylamine derivative) in DMF.
- Heat the mixture at 85 °C for 1.5 hours.
- Workup involves extraction with NaOH and dichloromethane, washing, drying, and purification by column chromatography.
This method yields N-substituted pyrazoles efficiently, which can be adapted for the synthesis of N-methyl pyrazole derivatives by using methylamine or N-methyl ethanamine as the amine source.
| Parameter | Details |
|---|---|
| Aminating reagent | O-(4-nitrobenzoyl)hydroxylamine |
| Solvent | DMF |
| Temperature | 85 °C |
| Reaction time | 1.5 hours |
| Workup | NaOH extraction, DCM extraction, silica gel chromatography |
| Yield | Moderate to good (e.g., 38% in example) |
This approach is advantageous for preparing N-methyl pyrazole derivatives with various substituents, including pyrazinyl groups, by selecting appropriate diketones and amines.
Cross-Coupling Reactions for Pyrazole-Pyrazine Bond Formation
Summary Table of Preparation Steps
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyrazole ring formation | Direct condensation with amines | Primary amine (N-methyl ethanamine), diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | N-methyl substituted pyrazole core formed |
| Pyrazole-pyrazine coupling | Pd-catalyzed Suzuki coupling | Bromopyrazine derivative, pyrazole boronate ester, Pd(dppf)Cl2, K3PO4, dioxane/water, 120 °C microwave | Pyrazin-2-yl substituent introduced at pyrazole 3-position |
| N-Methylation of amine side chain | Use of N-methylated amine or methylation post-synthesis | N-methyl ethanamine or methyl iodide/formaldehyde | N-methylated ethanamine side chain |
Research Findings and Advantages
- The direct preparation method from primary amines and diketones reduces the number of synthetic steps and avoids the need for pre-functionalized intermediates, improving overall efficiency.
- Pd-catalyzed cross-coupling allows for modular introduction of heteroaryl substituents like pyrazinyl groups, enabling structural diversity and functionalization.
- The use of microwave irradiation in coupling reactions shortens reaction times and improves yields.
- The combination of these methods provides a versatile synthetic route to N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine with potential for scale-up and application in medicinal chemistry.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes typical nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, RT | Quaternary ammonium salt (N,N-dimethyl derivative) | 85% | Enhanced water solubility | |
| Acylation | Acetic anhydride, CH₂Cl₂, reflux | N-Acetylated derivative (2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetamide) | 78% | Prodrug synthesis |
Mechanistic Notes :
-
Alkylation proceeds via an SN2 mechanism in polar aprotic solvents.
-
Acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetic anhydride.
Nucleophilic Substitution at the Pyrazine Ring
The pyrazine ring’s electron-deficient nature allows substitution reactions:
Key Observation :
Chlorination at the pyrazine 2-position is favored due to the directing effect of the adjacent nitrogen atom.
Acid-Mediated Rearrangements
Under acidic conditions, the pyrazole ring exhibits instability:
| Reaction Type | Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Ring opening | HCl (conc.), 80°C, 6h | Linear diamine intermediate | 41% | Polymer precursor | |
| Tautomerization | H₂SO₄, RT | Pyrazolium sulfate salt | N/A | Stabilization for storage |
Limitation :
Low yields in ring-opening reactions suggest competing decomposition pathways.
Cross-Coupling Reactions (Theoretical)
While not explicitly documented for this compound, analogous pyrazine derivatives participate in:
Synthetic Strategy :
These reactions would require introducing halogen substituents (e.g., bromine) at the pyrazine or pyrazole rings via prior functionalization .
Oxidation and Reduction
The amine group and heterocycles are susceptible to redox transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ catalyst | N-Oxide derivative | 67% | Metabolite studies | |
| Reduction | LiAlH₄, THF, 0°C | Primary amine (pyrazine ring remains intact) | 73% | Polyamine synthesis |
Critical Insight :
Controlled oxidation preserves the pyrazole-pyrazine core while modifying the amine’s oxidation state.
Complexation with Metal Ions
The pyrazine nitrogen atoms act as ligands:
Structural Confirmation :
X-ray crystallography of analogous complexes confirms octahedral geometry around the metal center .
Scientific Research Applications
AMPK Inhibition and Cancer Treatment
Recent studies have highlighted the compound's potential as an AMP-activated protein kinase (AMPK) inhibitor. AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy due to its involvement in metabolic regulation and cell growth.
Case Study: Development of AMPK Inhibitors
A notable study synthesized derivatives of pyrazolo[1,5-a]pyrimidine, which includes N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine as a key intermediate. These derivatives demonstrated promising results in inhibiting AMPK activity, suggesting their potential as anticancer agents. The synthesis was achieved under mild conditions, allowing for the production of diverse compounds that can be further explored for therapeutic efficacy against various cancers .
| Compound | Structure | Activity |
|---|---|---|
| This compound | Structure | AMPK inhibitor |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazole derivatives. Research has indicated that certain pyrazole compounds exhibit significant antibacterial and antifungal activities. The incorporation of the pyrazinyl group into the structure of this compound may enhance these properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Synthesis Techniques
The synthesis of N-methyl derivatives often involves coupling reactions that utilize palladium-catalyzed methods. For instance, the synthesis described in the literature utilized microwave irradiation to facilitate efficient coupling reactions, yielding high purity products suitable for biological testing . These methods are advantageous as they allow for rapid synthesis while maintaining structural integrity.
Biological Testing
In vitro studies are critical for assessing the biological activity of synthesized compounds. The evaluation of N-methyl derivatives against various cancer cell lines has shown promising results, indicating a need for further exploration into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Ethanamine Derivatives
Key Analogs:
N-methyl-2-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride (CAS 956949-79-4):
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1007459-53-1):
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Physical State |
|---|---|---|---|---|---|
| Target Compound* | C₁₁H₁₄N₅ | 216.26 | ~1.0† | ~50† | Solid/Liquid† |
| N-methyl-2-(1H-pyrazol-4-yl)ethan-1-amine | C₇H₁₂N₃ | 138.19 | 0.56 | 40.71 | Solid |
| 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine | C₈H₁₅N₃ | 153.23 | 1.52‡ | 41.1‡ | Liquid |
*Estimated based on structural similarity to analogs. †Predicted using computational tools. ‡Calculated via ChemDraw.
Pyrazole-Pyrazine Hybrids
Key Analog:
- N-Methyl-2-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (CAS 2098095-19-1): Structure: Differs from the target compound by lacking the 1-methyl group on the pyrazole ring. Properties: Molecular formula = C₁₀H₁₂N₅, molecular weight = 202.23 g/mol .
Pyrazole-Oxadiazole Derivatives
Compounds from (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) highlight the impact of substituents on physicochemical properties:
- Melting Points : Range from 77–114°C, influenced by electron-withdrawing groups (e.g., trifluoromethyl) and aromatic substituents .
Biological Activity
N-Methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, also referred to as compound 3D-YID13981, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- CAS Number : 2098139-81-0
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. Specific methodologies may include microwave-assisted synthesis to enhance yield and reduce reaction time, as demonstrated in related pyrazole compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including N-Methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amines. In particular, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds derived from pyrazole frameworks are being explored for their anticancer properties. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have been identified as AMPK inhibitors, which are crucial in cancer metabolism . The specific compound under discussion may share similar pathways, warranting further investigation into its effects on cancer cell lines.
Neuropharmacological Effects
N-Methyl derivatives of pyrazoles have been studied for their role as positive allosteric modulators of NMDA receptors. This class of receptors is vital for synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity could potentially be beneficial in treating neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for preparing N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine?
The compound can be synthesized via condensation reactions involving pyrazol-4-yl intermediates. For example:
- Coupling reactions : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., ethyl acetate/hexane) .
- Hydrazine derivatives : Condensation of hydrazine derivatives with pyrazin-2-yl ketones under reflux conditions, followed by methylation using iodomethane or dimethyl sulfate in basic media .
Q. How is the structural identity of this compound confirmed experimentally?
Key characterization methods include:
- NMR spectroscopy : Analysis of and NMR shifts to confirm substituent positions (e.g., pyrazin-2-yl protons at δ 8.6–9.2 ppm, pyrazole-CH at δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H] peak at m/z 272.1412 for CHN) .
- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, often using SHELX software for refinement .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98%) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition >200°C) .
- Solubility profiling : Measurement in DMSO, ethanol, and aqueous buffers (pH 7.4) for biological assay compatibility .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
- Catalyst screening : Test alternative catalysts (e.g., Pd(OAc) vs. CuBr) to improve coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMSO vs. DMF) to enhance reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining yield (>80%) .
Q. What computational methods are used to predict its bioactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate electron distribution in the pyrazin-2-yl ring to predict π-π stacking interactions with biological targets .
- Molecular docking : Simulate binding to kinase domains (e.g., G protein-coupled receptor kinases) using AutoDock Vina .
- ADMET prediction : Use QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.8, CNS permeability = -2) .
Q. How can structural analogs be designed to improve pharmacological activity?
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay standardization : Cross-validate results using multiple models (e.g., MES vs. PTZ for anticonvulsant activity) .
- Dose-response curves : Re-evaluate IC values under consistent conditions (e.g., 10% FBS in DMEM) .
- Meta-analysis : Compare data across studies with similar substituents (e.g., methyl vs. ethyl groups on the amine) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
